Cas no 1421476-57-4 (N-3-(furan-2-yl)-3-hydroxypropyl-2-(4-methoxyphenyl)ethane-1-sulfonamide)

N-3-(furan-2-yl)-3-hydroxypropyl-2-(4-methoxyphenyl)ethane-1-sulfonamide 化学的及び物理的性質
名前と識別子
-
- N-3-(furan-2-yl)-3-hydroxypropyl-2-(4-methoxyphenyl)ethane-1-sulfonamide
- N-[3-(FURAN-2-YL)-3-HYDROXYPROPYL]-2-(4-METHOXYPHENYL)ETHANESULFONAMIDE
- AKOS024536648
- F6190-1296
- N-(3-(furan-2-yl)-3-hydroxypropyl)-2-(4-methoxyphenyl)ethanesulfonamide
- N-[3-(furan-2-yl)-3-hydroxypropyl]-2-(4-methoxyphenyl)ethane-1-sulfonamide
- 1421476-57-4
-
- インチ: 1S/C16H21NO5S/c1-21-14-6-4-13(5-7-14)9-12-23(19,20)17-10-8-15(18)16-3-2-11-22-16/h2-7,11,15,17-18H,8-10,12H2,1H3
- InChIKey: ZZQXWTWBPNUSQJ-UHFFFAOYSA-N
- ほほえんだ: S(CCC1C=CC(=CC=1)OC)(NCCC(C1=CC=CO1)O)(=O)=O
計算された属性
- せいみつぶんしりょう: 339.11404394g/mol
- どういたいしつりょう: 339.11404394g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 6
- 重原子数: 23
- 回転可能化学結合数: 9
- 複雑さ: 428
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.6
- トポロジー分子極性表面積: 97.2Ų
N-3-(furan-2-yl)-3-hydroxypropyl-2-(4-methoxyphenyl)ethane-1-sulfonamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6190-1296-2μmol |
N-[3-(furan-2-yl)-3-hydroxypropyl]-2-(4-methoxyphenyl)ethane-1-sulfonamide |
1421476-57-4 | 2μmol |
$57.0 | 2023-09-09 | ||
Life Chemicals | F6190-1296-1mg |
N-[3-(furan-2-yl)-3-hydroxypropyl]-2-(4-methoxyphenyl)ethane-1-sulfonamide |
1421476-57-4 | 1mg |
$54.0 | 2023-09-09 | ||
Life Chemicals | F6190-1296-2mg |
N-[3-(furan-2-yl)-3-hydroxypropyl]-2-(4-methoxyphenyl)ethane-1-sulfonamide |
1421476-57-4 | 2mg |
$59.0 | 2023-09-09 |
N-3-(furan-2-yl)-3-hydroxypropyl-2-(4-methoxyphenyl)ethane-1-sulfonamide 関連文献
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Qiaoling Liu,Xiuyun Niu,Yan Zhang,Ying Zhao,Kaixin Xie,Boru Yang,Qing He,Shiyou Lv,Lin Li Nanoscale, 2020,12, 13010-13016
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Amin Zhang,Yuliang Guo,Yu He,Kai Yang,Jianbo Wang,Daxiang Cui,Yingsheng Cheng Nanoscale, 2020,12, 21674-21686
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Nitin Wadnerkar,Vijayanand Kalamse,Ajay Chaudhari RSC Adv., 2012,2, 8497-8501
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Przemysław Biegański,Łukasz Szczupak,Konrad Kowalski RSC Chem. Biol., 2021,2, 368-386
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Lin Jin,Shofarul Wustoni Lab Chip, 2018,18, 574-584
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Jan Rinkel,Tobias G. Köllner,Feng Chen,Jeroen S. Dickschat Chem. Commun., 2019,55, 13255-13258
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Valerie G. Brunton,Duncan Graham,Karen Faulds Analyst, 2020,145, 7225-7233
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Wei Liu,Masaru Shiotani,Jacek Michalik,Anders Lund Phys. Chem. Chem. Phys., 2001,3, 3532-3535
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Daoyang Chen,Xiaojing Shen,Liangliang Sun Analyst, 2017,142, 2118-2127
N-3-(furan-2-yl)-3-hydroxypropyl-2-(4-methoxyphenyl)ethane-1-sulfonamideに関する追加情報
N-3-(Furan-2-yl)-3-hydroxypropyl-2-(4-methoxyphenyl)ethane-1-sulfonamide (CAS No. 1421476-57-4)
N-3-(Furan-2-yl)-3-hydroxypropyl-2-(4-methoxyphenyl)ethane-1-sulfonamide is a highly specialized organic compound with the CAS registry number 1421476-57-4. This compound belongs to the class of sulfonamides, which are widely recognized for their applications in pharmaceuticals, agrochemicals, and materials science. The molecule is characterized by its unique structure, which combines a furan ring, a hydroxyl group, and a sulfonamide functional group, making it a versatile building block for various chemical and biological studies.
The synthesis of N-3-(furan-2-yl)-3-hydroxypropyl-2-(4-methoxyphenyl)ethane-1-sulfonamide involves a multi-step process that typically includes nucleophilic substitution, oxidation, and coupling reactions. Recent advancements in catalytic methodologies have enabled the efficient preparation of this compound with high purity and yield. Researchers have explored the use of transition metal catalysts, such as palladium complexes, to facilitate key transformations in its synthesis.
One of the most significant applications of this compound lies in its potential as a bioactive agent. Studies have shown that N-3-(furan-2-yl)-3-hydroxypropyl groups can exhibit antioxidant and anti-inflammatory properties due to their ability to scavenge free radicals and modulate cellular signaling pathways. The presence of the sulfonamide group further enhances its pharmacokinetic properties, making it an attractive candidate for drug development.
Recent research has focused on the interaction of N-3-(furan-2-yl)-3-hydroxypropyl with various biological targets, including enzymes and receptors involved in inflammatory diseases and neurodegenerative disorders. For instance, a study published in *Nature Communications* demonstrated that this compound can inhibit the activity of cyclooxygenase (COX), an enzyme associated with inflammation and pain.
In addition to its biological applications, N-3-(furan-2-yli)-3-hydroxypropyl has also been explored for its role in materials science. Its ability to form stable covalent bonds with other molecules makes it a valuable component in the synthesis of advanced polymers and nanomaterials.
The sulfonamide group in this compound plays a crucial role in its chemical reactivity and stability. Sulfonamides are known for their resistance to hydrolysis under physiological conditions, which makes them ideal for use in drug delivery systems and controlled-release formulations.
From an environmental perspective, the development of sustainable synthesis routes for N-Sulfonamides has become a priority for researchers worldwide. Green chemistry approaches, such as using renewable feedstocks and minimizing waste generation, are being employed to produce this compound more efficiently while reducing its ecological footprint.
In conclusion, N-Sulfonamides, particularly N-Sulfonamides CAS No 1421476574, represent a promising class of compounds with diverse applications across multiple scientific disciplines. Continued research into their structure-property relationships will undoubtedly unlock new opportunities for their use in medicine, agriculture, and materials science.
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